Imatinib hydrochloride

Description

Properties

IUPAC Name |

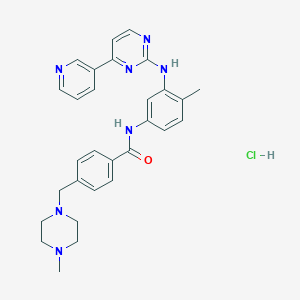

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOCADZZAHSVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Precision Strike: An In-depth Technical Guide to the Mechanism of Action of Imatinib Hydrochloride in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Oncology

The advent of imatinib hydrochloride, commercially known as Gleevec®, represents a watershed moment in the history of cancer therapy. It heralded the era of targeted treatments, moving away from the indiscriminate cytotoxicity of traditional chemotherapy towards a more nuanced, mechanism-driven approach. This guide provides a deep dive into the molecular underpinnings of imatinib's action in Chronic Myeloid Leukemia (CML), offering field-proven insights for the scientific community.

The Molecular Culprit: Understanding Chronic Myeloid Leukemia and the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the excessive production of granulocytes.[1][2] The molecular hallmark of CML is the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, denoted as t(9;22)(q34;q11).[3][4] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22.[3] The resulting fusion gene, BCR-ABL, encodes a constitutively active, non-receptor tyrosine kinase, the BCR-ABL protein, which is the primary driver of CML pathogenesis.[1][5]

The unregulated kinase activity of BCR-ABL triggers a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, inhibit apoptosis (programmed cell death), and alter cell adhesion, leading to the malignant expansion of hematopoietic cells.[6][7]

This compound: The Architect of Targeted Inhibition

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small molecule inhibitor of several tyrosine kinases, most notably BCR-ABL.[8][9][10] Its development was a triumph of rational drug design, specifically aimed at neutralizing the aberrant activity of the BCR-ABL oncoprotein.[11]

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The fundamental mechanism of imatinib's action is its ability to act as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[12][13] By occupying this site, imatinib prevents the binding of ATP, the phosphate donor for the kinase reaction. This blockade is crucial because it stabilizes the inactive, "closed" conformation of the ABL kinase, preventing it from phosphorylating its downstream substrates.[3][13] Consequently, the proliferative and anti-apoptotic signals driven by BCR-ABL are silenced, leading to the selective induction of apoptosis in CML cells.[10][14][15]

Caption: A streamlined workflow for assessing imatinib's anti-proliferative effects using an MTT assay.

The Inevitable Challenge: Mechanisms of Imatinib Resistance

Despite its remarkable success, a subset of patients may develop resistance to imatinib. [16]Understanding the mechanisms of resistance is crucial for developing next-generation therapies.

BCR-ABL-Dependent Resistance

The most common mechanism of acquired resistance involves point mutations within the ABL kinase domain. [17][18]These mutations can interfere with imatinib binding by:

-

Directly altering the contact points for the drug.

-

Inducing a conformational change that favors the active, imatinib-resistant conformation of the kinase.

The T315I mutation is a notorious example, as it substitutes a threonine residue, which forms a critical hydrogen bond with imatinib, for a bulkier isoleucine residue, sterically hindering drug binding. [19]

| Mutation | Location in Kinase Domain | Mechanism of Resistance | Imatinib Sensitivity |

|---|---|---|---|

| T315I | Gatekeeper residue | Steric hindrance, loss of hydrogen bond | High-level resistance |

| G250E | P-loop | Alters P-loop conformation, affecting drug binding | Moderate resistance |

| Y253H/F | P-loop | Disrupts hydrophobic interactions | Moderate to high resistance |

| E255K/V | P-loop | Alters P-loop conformation | Moderate to high resistance |

| M351T | Catalytic domain | Affects kinase conformation | Low to moderate resistance |

Caption: The T315I mutation in BCR-ABL sterically hinders imatinib binding, leading to resistance.

BCR-ABL-Independent Resistance

Resistance can also arise from mechanisms that are not directly related to the BCR-ABL kinase itself. These include:

-

BCR-ABL Gene Amplification: Increased production of the BCR-ABL protein can overwhelm the inhibitory capacity of standard imatinib doses. [16][19]* Drug Efflux: Overexpression of drug transporters, such as P-glycoprotein (MDR1), can actively pump imatinib out of the cancer cells. [19]* Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependence on BCR-ABL by activating other pro-survival pathways, such as those involving Src family kinases. [16][19]

Clinical Triumph: Imatinib's Impact on CML Treatment

The clinical efficacy of imatinib was unequivocally established in the landmark International Randomized Study of Interferon and STI571 (IRIS) trial. [14][20]This study compared imatinib to the then-standard of care, interferon-alfa plus cytarabine, in newly diagnosed CML patients in the chronic phase.

The results were transformative, demonstrating the profound superiority of imatinib in achieving hematologic and cytogenetic responses, and significantly improving progression-free and overall survival. [14][20]

| Endpoint (at 5 years) | Imatinib Arm | Interferon + Cytarabine Arm |

|---|---|---|

| Estimated Overall Survival | 89% | Not reported (high crossover rate) |

| Freedom from Progression to AP/BC | 93% | Not reported |

| Complete Cytogenetic Response | 87% | Not reported |

| Major Cytogenetic Response | 92% | Not reported |

AP = Accelerated Phase; BC = Blast Crisis. Data from the IRIS study 5-year update. [20] The long-term follow-up of the IRIS study, with a median follow-up of nearly 11 years, has confirmed the durable efficacy and safety of imatinib, with an estimated overall survival rate of 83.3%. [21]

Conclusion: A Legacy of Precision and Hope

This compound has fundamentally altered the natural history of Chronic Myeloid Leukemia, transforming a once-fatal disease into a manageable chronic condition for many patients. [22]Its mechanism of action, a targeted inhibition of the BCR-ABL tyrosine kinase, serves as a blueprint for the development of numerous other targeted therapies in oncology. The ongoing challenges of drug resistance continue to drive research into next-generation inhibitors and combination strategies, but the legacy of imatinib as a pioneer of precision medicine remains firmly intact.

References

-

Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia. PubMed. Available from: [Link]

-

Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. PMC - NIH. Available from: [Link]

-

Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches. PubMed Central. Available from: [Link]

-

Imatinib. Wikipedia. Available from: [Link]

-

Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. PMC - NIH. Available from: [Link]

-

Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance. AACR Journals. Available from: [Link]

-

Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research - AACR Journals. Available from: [Link]

-

Imatinib Information for Patients. Drugs.com. Available from: [Link]

-

Molecular and cellular bases of chronic myeloid leukemia. PMC - NIH. Available from: [Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Available from: [Link]

-

Imatinib. StatPearls - NCBI Bookshelf. Available from: [Link]

-

What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle. Available from: [Link]

-

Imatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available from: [Link]

-

Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood - ASH Publications. Available from: [Link]

-

Approval summary: imatinib mesylate capsules for treatment of adult patients with newly diagnosed philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase. PubMed. Available from: [Link]

-

Imatinib (Glivec). Cancer information - Cancer Research UK. Available from: [Link]

-

Imatinib: MedlinePlus Drug Information. Available from: [Link]

-

Imatinib Mesylate | FDA Approved Drug For Leukemia. LLS - Blood Cancer United. Available from: [Link]

-

Imatinib Sets New Treatment Standard in Patients With Chronic Myeloid Leukemia. Available from: [Link]

-

Molecular and cellular bases of chronic myeloid leukemia. PubMed. Available from: [Link]

-

Molecular Basis of Chronic Myeloid Leukaemia. Karger Publishers. Available from: [Link]

-

Molecular pathogenesis of chronic myeloid leukaemia. Semantic Scholar. Available from: [Link]

-

Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. PMC - NIH. Available from: [Link]

-

Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. PubMed Central. Available from: [Link]

-

Mechanism of action of imatinib in chronic myelogenous leukemia, (a)It... ResearchGate. Available from: [Link]

-

FDA Approves New Imatinib (Imkeldi) Formulation for Various Cancer Types. Available from: [Link]

-

FDA Approves Gleevec as First-Line Treatment of Patients With CML. CancerNetwork. Available from: [Link]

-

Imatinib Safe and Effective on Long-Term Use in CML. AJMC. Available from: [Link]

-

Randomized study of imatinib for chronic myeloid leukemia: comparing standard dose escalation with aggressive escalation. Blood Advances - ASH Publications. Available from: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. NIH. Available from: [Link]

-

BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers. Available from: [Link]

-

Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. Available from: [Link]

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available from: [Link]

-

FDA Approves Oral Liquid Imatinib for Leukemia and Other Cancer Treatments. Oncodaily. Available from: [Link]

-

The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Available from: [Link]

-

Automated imatinib immunoassay. PMC - NIH. Available from: [Link]

-

Novel compounds with antiproliferative activity against imatinib-resistant cell lines. Available from: [Link]

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Available from: [Link]

Sources

- 1. Molecular and cellular bases of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular bases of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. karger.com [karger.com]

- 5. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 6. Molecular pathogenesis of chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Imatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. ashpublications.org [ashpublications.org]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. cancernetwork.com [cancernetwork.com]

- 21. ajmc.com [ajmc.com]

- 22. oncologynewscentral.com [oncologynewscentral.com]

An In-depth Technical Guide to Imatinib Hydrochloride: Target Kinases and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib hydrochloride, marketed as Gleevec®, represents a paradigm shift in oncology, heralding the era of targeted cancer therapy.[1][2] Its profound success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) stems from its specific inhibition of key tyrosine kinases that drive oncogenesis.[1][2][3] This guide provides a comprehensive technical overview of imatinib's mechanism of action, its primary protein kinase targets, the critical signaling pathways it modulates, and robust experimental methodologies for its preclinical evaluation.

Introduction: The Dawn of Targeted Cancer Therapy

Prior to the advent of imatinib, cancer treatment was largely dominated by cytotoxic chemotherapies that indiscriminately targeted rapidly dividing cells, leading to significant off-target toxicity. Imatinib was one of the first drugs designed to inhibit a specific enzyme crucial for cancer cell proliferation and survival.[1] As a 2-phenylaminopyrimidine derivative, imatinib functions as a potent and selective inhibitor of a small number of protein tyrosine kinases.[1][2] These enzymes are critical mediators of signal transduction, transferring a phosphate group from ATP to tyrosine residues on substrate proteins, thereby activating downstream cascades that regulate cell proliferation, differentiation, and survival.[1][2] Pathogenic mutations leading to the constitutive activation of these kinases are central to the development of certain cancers.

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Imatinib's primary mechanism of action is the competitive inhibition of tyrosine kinase activity.[3] It binds to the ATP-binding pocket of its target kinases, specifically recognizing and stabilizing an inactive, "closed" conformation of the enzyme.[1][3][4] This occupation of the ATP-binding site prevents the kinase from binding to ATP and subsequently phosphorylating its downstream substrates.[3][5] The interruption of these phosphorylation events effectively "switches off" the oncogenic signaling pathways that drive malignant cell growth and survival, ultimately leading to apoptosis in cancer cells.[2][3][6]

Primary Kinase Targets of Imatinib

Imatinib's therapeutic efficacy is rooted in its high affinity for a select group of tyrosine kinases. The principal targets are:

-

BCR-ABL: This fusion protein is the hallmark of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[7] The fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in a constitutively active tyrosine kinase.[7][8] Imatinib potently inhibits the kinase activity of BCR-ABL, forming the basis of its remarkable success in treating CML.[2][3]

-

c-KIT (CD117): This receptor tyrosine kinase is essential for the development and proliferation of various cell types, including hematopoietic stem cells and the interstitial cells of Cajal.[9] Gain-of-function mutations in the c-KIT gene are the primary driver of most Gastrointestinal Stromal Tumors (GISTs).[3][9] Imatinib effectively inhibits the constitutively active c-KIT, leading to apoptosis in GIST cells.[3][9]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Imatinib inhibits both PDGFR-α and PDGFR-β.[2][9][10] Aberrant PDGFR signaling due to gene rearrangements or mutations is implicated in certain myeloproliferative neoplasms and other solid tumors.[2][10][11] By blocking PDGFR, imatinib can inhibit the growth and migration of susceptible cancer cells.[10][12]

Quantitative Data: Inhibitory Potency of Imatinib

The inhibitory activity of imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. These values can vary depending on the specific assay conditions.

| Target Kinase | Assay Type | IC50 Value |

| v-Abl | Cell-free | 0.6 µM[13] |

| c-Kit | Cell-based | ~0.1 µM[13] |

| PDGFR | Cell-free | 0.1 µM[13] |

| BCR-ABL | Cellular Autophosphorylation | ~0.4 µM[9] |

Modulation of Key Signaling Pathways

By inhibiting its primary targets, imatinib disrupts several critical downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

The BCR-ABL Signaling Cascade in CML

The constitutively active BCR-ABL kinase activates a complex network of downstream pathways, including:

-

Ras/MAPK Pathway: This pathway is a central regulator of cell proliferation.[1][7] BCR-ABL activation of the Ras/MAPK cascade leads to uncontrolled cell division. Imatinib's inhibition of BCR-ABL effectively shuts down this pro-proliferative signaling.[7][14]

-

PI3K/AKT Pathway: This pathway is a major driver of cell survival by inhibiting apoptosis.[1][7][8] BCR-ABL-mediated activation of PI3K/AKT contributes to the resistance of CML cells to programmed cell death. Imatinib blocks this anti-apoptotic signal, rendering the cancer cells susceptible to apoptosis.[7][8]

-

JAK/STAT Pathway: The JAK/STAT pathway is also implicated in the anti-apoptotic effects and abnormal proliferation of CML cells.[7][8] Imatinib's inhibition of BCR-ABL leads to the deactivation of this pathway.[7][8]

Caption: Imatinib's inhibition of the BCR-ABL oncoprotein blocks multiple downstream signaling pathways.

The c-KIT Signaling Cascade in GIST

In GIST, gain-of-function mutations in c-KIT lead to its constitutive activation, triggering downstream signaling pathways analogous to those activated by BCR-ABL, including the PI3K/AKT and MAPK pathways.[15] This results in uncontrolled cell growth and survival. Imatinib's inhibition of the mutated c-KIT receptor blocks these oncogenic signals, leading to tumor regression.[3][15]

Caption: Imatinib blocks the constitutively active c-KIT receptor in GIST, inhibiting pro-survival and proliferative signaling.

The PDGFR Signaling Cascade

Imatinib's inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways that are crucial for cell growth, migration, and angiogenesis.[10][16] In tumors where PDGFR signaling is aberrantly activated, imatinib can significantly reduce cell proliferation and migration.[10][12] The downstream effectors of PDGFR signaling include the PI3K/AKT and MAPK/ERK pathways.[10][17]

Experimental Protocols for Preclinical Evaluation

A robust preclinical assessment of imatinib's activity involves a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory effect of imatinib on the enzymatic activity of its target kinases.

Objective: To determine the IC50 value of imatinib against a specific kinase (e.g., ABL, c-KIT, PDGFR).

Principle: A recombinant kinase is incubated with a specific substrate, ATP (often radiolabeled or coupled to a reporter system), and varying concentrations of imatinib. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

Methodology Outline:

-

Reaction Setup: In a microplate well, combine the recombinant kinase, a specific peptide substrate, and a buffer containing MgCl2 and ATP.

-

Inhibitor Addition: Add imatinib at a range of concentrations to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity measurement (if using [γ-³²P]ATP), fluorescence-based detection, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Plot the percentage of kinase inhibition against the imatinib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of imatinib.

Cell Viability and Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of imatinib on cancer cell lines that are dependent on its target kinases.

Objective: To determine the effect of imatinib on the growth and survival of cancer cells.

Principle: Cancer cell lines (e.g., K562 for CML, GIST-T1 for GIST) are cultured in the presence of varying concentrations of imatinib. After a set incubation period, the number of viable cells is determined using a metabolic indicator or by direct cell counting.

Common Methodologies:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified by spectrophotometry.[18][19]

-

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

Methodology Outline (MTT Assay):

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

-

Drug Treatment: Add imatinib at a range of concentrations to the wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the imatinib concentration to determine the IC50 value.[18]

Caption: Standard workflow for assessing cell viability using the MTT assay following imatinib treatment.

Western Blot Analysis

Western blotting is a crucial technique to validate the mechanism of action of imatinib by assessing the phosphorylation status of its target kinases and downstream signaling proteins.

Objective: To confirm that imatinib inhibits the phosphorylation of its target kinases (e.g., BCR-ABL, c-KIT, PDGFR) and downstream effectors (e.g., CrkL, STAT5, AKT, ERK).

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

Methodology Outline:

-

Cell Treatment and Lysis: Treat cells with imatinib for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL, phospho-c-KIT).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

-

Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total protein to confirm equal protein loading.

Mechanisms of Resistance

Despite the remarkable efficacy of imatinib, some patients may develop resistance over time. Understanding these mechanisms is critical for the development of next-generation inhibitors and combination therapies. Resistance can be broadly categorized as:

-

BCR-ABL Dependent:

-

BCR-ABL Independent:

-

Activation of alternative signaling pathways: Upregulation of other signaling pathways, such as those mediated by Src family kinases, can bypass the need for BCR-ABL signaling.[21][23]

-

Drug efflux: Increased expression of drug transporters like P-glycoprotein (MDR1) can pump imatinib out of the cell, reducing its intracellular concentration.[23][24]

-

Conclusion

This compound has revolutionized the treatment of specific cancers by validating the principle of targeted therapy. Its success is a direct result of its potent and selective inhibition of key driver kinases, namely BCR-ABL, c-KIT, and PDGFR. A thorough understanding of its mechanism of action, the signaling pathways it modulates, and the experimental methodologies for its evaluation is essential for researchers and drug development professionals working to build upon this foundational therapeutic breakthrough. The ongoing challenge of resistance underscores the need for continued research into the complex signaling networks that drive cancer and the development of novel strategies to overcome therapeutic failure.

References

- Resistance to Imatinib: Mechanisms and Management in - JNCCN. (URL: )

- Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC - NIH. (2015-05-12). (URL: )

- What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025-04-09). (URL: )

- Imatinib targets PDGF signaling in melanoma and host smooth muscle neighboring cells. (2010-10-01). J Cell Biochem. (URL: )

-

Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed. (URL: [Link])

-

Mechanisms of imatinib resistance in CML. Clinical imatinib resistance... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Imatinib blocks migration and invasion of medulloblastoma cells by concurrently inhibiting activation of platelet-derived growth factor receptor and transactivation of epidermal growth factor receptor - AACR Journals. (2009-05-13). (URL: [Link])

-

Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia | Clinical Cancer Research - AACR Journals. (2009-12-14). (URL: [Link])

-

Imatinib can act as an allosteric activator of Abl kinase - PMC - PubMed Central. (URL: [Link])

-

Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC - PubMed Central. (URL: [Link])

-

Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. (URL: [Link])

-

Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC - NIH. (URL: [Link])

-

Imatinib inhibits c-Kit-induced hypoxia-inducible factor-1α activity and vascular endothelial growth factor expression in small cell lung cancer cells - AACR Journals. (URL: [Link])

-

Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed. (URL: [Link])

-

Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. (URL: [Link])

-

Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - NIH. (URL: [Link])

-

Imatinib or masitinib induces the down regulation of c-Kit but does not... - ResearchGate. (URL: [Link])

-

Differential effects of imatinib on PDGF-induced proliferation and PDGF receptor signaling in human arterial and venous smooth muscle cells - PubMed. (URL: [Link])

-

Imatinib may be ABL to improve anti-angiogenic therapy - PMC - PubMed Central. (URL: [Link])

-

BCR/ABL kinase inhibition by imatinib mesylate enhances MAP kinase activity in chronic myelogenous leukemia CD34+ cells - PubMed. (URL: [Link])

-

Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val 654 Ala - AACR Journals. (URL: [Link])

-

Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders | Blood. (URL: [Link])

-

Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... - ResearchGate. (URL: [Link])

-

TARGETED INHIBITION OF KINASES IN CANCER THERAPY - PMC - PubMed Central. (URL: [Link])

-

Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC - NIH. (URL: [Link])

-

In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC - PubMed Central. (URL: [Link])

-

Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - Spandidos Publications. (URL: [Link])

-

Kinase drug discovery 20 years after imatinib: progress and future directions - PMC. (URL: [Link])

-

Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. (2018-09-01). (URL: [Link])

-

Effect of Imatinib in Advance Liver Fibrosis Patients. (URL: [Link])

-

Safety and Efficacy of Imatinib in Chronic Myelogenous Patients Older Than 70 Years | ClinicalTrials.gov. (2005-12-22). (URL: [Link])

-

imatinib - NSSG Chemotherapy Protocol. (URL: [Link])

-

Western blot identification of the optimal concentration of imatinib - ResearchGate. (URL: [Link])

-

Phase I and Pharmacokinetic Study of Imatinib Mesylate in Patients With Advanced Malignancies and Varying Degrees of Liver Dysfunction: A Study by the National Cancer Institute Organ Dysfunction Working Group - ResearchGate. (2025-08-07). (URL: [Link])

-

Trials Support Efficacy of Imatinib Mesylate for GIST Patients But Disagree on Optimal Dose. (URL: [Link])

-

Proteomics Analysis of Cellular Imatinib Targets and their Candidate Downstream Effectors. (URL: [Link])

-

Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

Ver. 1.2 - NACALAI TESQUE, INC. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. TARGETED INHIBITION OF KINASES IN CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Imatinib targets PDGF signaling in melanoma and host smooth muscle neighboring cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Differential effects of imatinib on PDGF-induced proliferation and PDGF receptor signaling in human arterial and venous smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. jnccn.org [jnccn.org]

- 21. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

A Researcher's Guide to Imatinib Hydrochloride in Gastrointestinal Stromal Tumor (GIST) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift in GIST Treatment

Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract.[1][2] For decades, these tumors posed a significant clinical challenge with limited therapeutic options beyond surgery and poor responses to conventional chemotherapy.[3] The discovery of driver mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes as central pathogenic events revolutionized the understanding and treatment of GIST.[1][4][5][6] These gain-of-function mutations lead to constitutive, ligand-independent activation of the receptor tyrosine kinase, triggering downstream signaling cascades that promote uncontrolled cell proliferation and survival.[3][6][7]

The development of imatinib hydrochloride (Gleevec®), a selective tyrosine kinase inhibitor (TKI), marked a paradigm shift, transforming GIST into a model for targeted cancer therapy.[8][9] Approved by the U.S. Food and Drug Administration (FDA) in 2002 for advanced GIST, imatinib dramatically improved patient outcomes, becoming the standard first-line treatment for unresectable or metastatic disease.[9][10][11] This guide provides a technical deep-dive into the use of imatinib in GIST research, from its fundamental mechanism to advanced preclinical modeling and the investigation of resistance.

Part 1: Core Pharmacology and Mechanism of Action

Imatinib functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding pocket of the KIT and PDGFRA kinases.[3][11][12] In GIST cells harboring activating mutations, this binding event is critical. It prevents the autophosphorylation of the receptor and subsequent phosphorylation of downstream substrates.[3][12] This blockade effectively shuts down the aberrant signaling that drives the tumor, primarily inhibiting the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell survival and proliferation.[7][13] The result is an inhibition of cellular proliferation and the induction of apoptosis in the GIST cells.[14]

The specific mutation harbored by the tumor is a key determinant of imatinib sensitivity.[1][7]

-

High Sensitivity: Tumors with mutations in KIT exon 11, the most common type, are generally highly sensitive to imatinib.[2][15]

-

Moderate Sensitivity: KIT exon 9 mutations, more frequent in intestinal GISTs, are associated with a lesser degree of sensitivity, often requiring higher doses of imatinib.[2][14]

-

Resistance: A notable example of primary resistance is the D842V substitution in PDGFRA exon 18, which renders the kinase insensitive to imatinib.[2][4]

Caption: Imatinib blocks the ATP-binding site of mutant KIT/PDGFRA, inhibiting downstream pro-survival pathways.

Part 2: Preclinical Research Models for GIST

Robust preclinical models are essential for investigating GIST biology, evaluating novel therapeutics, and understanding resistance mechanisms.

In Vitro Models: GIST Cell Lines

GIST cell lines are indispensable tools for high-throughput screening, mechanistic studies, and initial validation of therapeutic concepts. The choice of cell line is critical and should be guided by its specific genetic background.

| Cell Line | Primary Mutation | Imatinib Sensitivity | Key Research Applications |

| GIST-T1 | KIT Exon 11 (V560_L576del) | Sensitive | Workhorse model for imatinib-sensitive GIST; xenograft studies.[16] |

| GIST882 | KIT Exon 13 (K642E) | Sensitive | Studies on juxtamembrane domain mutations; drug screening.[17] |

| GIST430 | KIT Exon 11/13 (V560_Y578delinsV/V654A) | Resistant | Model for secondary imatinib resistance.[16] |

| GIST48 | KIT Exon 11/17 (V560D/D820A) | Resistant | Model for secondary resistance involving the activation loop. |

Causality in Model Selection: A study aiming to test a novel compound against imatinib-resistant GIST would logically select GIST430 or GIST48. Conversely, to investigate mechanisms of initial response or to screen for synergistic drug combinations with imatinib, the GIST-T1 or GIST882 cell lines would be more appropriate.[16]

In Vivo Models: Xenografts

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical efficacy testing.[18] These models better recapitulate the heterogeneity and microenvironment of the original human tumor.

Experimental Workflow for a PDX Study:

-

Implantation: Surgically implant fresh patient GIST tissue subcutaneously into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Monitor mice regularly until tumors reach a specified volume (e.g., 150-250 mm³).[18][19]

-

Randomization: Randomly assign mice to treatment cohorts (e.g., Vehicle, Imatinib, Experimental Drug, Combination).

-

Treatment: Administer drugs according to a defined schedule and dosage (e.g., Imatinib at 50 mg/kg, twice daily via oral gavage).[19]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every two days).[19]

-

Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors reach a predetermined endpoint size.[19]

-

Analysis: Harvest tumors for downstream molecular analysis (Western blot, IHC, sequencing).

Caption: A typical workflow for evaluating imatinib efficacy in a patient-derived xenograft (PDX) model.

Part 3: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Plate GIST cells (e.g., GIST-T1) in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO). Incubate for 72 hours.[20][21]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Measurement: Read the absorbance at 560 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Self-Validation: The inclusion of a vehicle-only control is essential to establish the baseline 100% viability. A positive control (e.g., a known cytotoxic agent) can validate the assay's responsiveness. Each concentration should be tested in triplicate or sextuplicate to ensure statistical robustness.[21]

Protocol 2: Western Blotting for Pathway Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, making it ideal for assessing the phosphorylation status of kinases and their downstream targets.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat GIST cells with imatinib (e.g., 1 µmol/L for 6 hours) or vehicle.[22] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[22]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for GIST research include:

-

Phospho-KIT (p-KIT)

-

Total KIT

-

Phospho-AKT (p-AKT)

-

Total AKT

-

Phospho-ERK (p-ERK)

-

Total ERK

-

β-Actin or GAPDH (as a loading control)

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expert Insight: A robust Western blot experiment will show a clear decrease in the p-KIT/Total KIT ratio in imatinib-sensitive cells following treatment, with a corresponding decrease in p-AKT and p-ERK levels.[18][19] The loading control (β-Actin) ensures that any observed changes are due to drug effects, not loading errors.

Part 4: Investigating Imatinib Resistance

Despite the initial success of imatinib, resistance remains a major clinical hurdle.[8] Resistance can be primary (intrinsic) or secondary (acquired).[7][11]

Mechanisms of Imatinib Resistance:

-

Secondary KIT/PDGFRA Mutations: This is the most common mechanism of acquired resistance.[13][23] New mutations arise within the kinase domain, often in the ATP-binding pocket (e.g., exon 13) or the activation loop (e.g., exon 17), which prevent imatinib from binding effectively.[7][24]

-

Gene Amplification: Increased copy number of the KIT gene can lead to overexpression of the target kinase, overwhelming the inhibitory capacity of the drug.[24]

-

Bypass Signaling: Activation of alternative survival pathways (e.g., AXL receptor tyrosine kinase) can render the cell independent of KIT signaling.[13]

-

Pharmacokinetic Resistance: Alterations in drug metabolism or efflux can lead to suboptimal drug concentrations at the tumor site.

Caption: Key mechanisms leading to the development of imatinib resistance in GIST.

Research Strategy for Overcoming Resistance: The development of next-generation TKIs like sunitinib, regorafenib, and ripretinib has been a direct response to imatinib resistance.[9][11][14] Sunitinib, for example, is effective against certain secondary mutations in KIT exons 13 and 14.[2] Research is actively focused on combination therapies, such as pairing imatinib with inhibitors of downstream pathways like PI3K/AKT, which has shown synergistic effects in preclinical studies.[16][22][25]

Part 5: Future Directions

The field of GIST research continues to evolve. Current and future research is focused on several key areas:

-

Combination Therapies: Exploring rational combinations of TKIs with other targeted agents (e.g., MEK inhibitors) or immunotherapy to prevent or overcome resistance.[8][26][27]

-

Novel TKIs: Developing next-generation inhibitors with broader activity against a wider range of primary and secondary mutations.[28]

-

Wild-Type GIST: Elucidating the biology of GISTs that lack KIT or PDGFRA mutations to identify new therapeutic targets.[8][26]

-

Liquid Biopsies: Utilizing circulating tumor DNA (ctDNA) to monitor for the emergence of resistance mutations in real-time, allowing for more dynamic treatment strategies.

The journey of imatinib in GIST research is a testament to the power of targeted therapy. By understanding its mechanism, employing robust preclinical models, and diligently investigating the emergence of resistance, the scientific community can continue to build upon this success and further improve outcomes for patients with this disease.

References

-

The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. (2025). PubMed Central. [Link]

-

Miettinen, M., & Lasota, J. (n.d.). KIT and PDGFRA mutations in gastrointestinal stromal tumors (GISTs). PubMed. [Link]

-

Gastrointestinal Stromal Tumor: Current Approaches and Future Directions in the Treatment of Advanced Disease. (n.d.). National Institutes of Health. [Link]

-

Demetri, G. D. (2010). Update on the treatment of gastrointestinal stromal tumors (GISTs): role of imatinib. PubMed Central. [Link]

-

Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors. (n.d.). Frontiers Media. [Link]

-

Serrano, C., & George, S. (n.d.). Mechanism of Resistance in Gastrointestinal Stromal Tumors. PubMed. [Link]

-

Wardelmann, E., et al. (n.d.). Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants. PubMed. [Link]

-

The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. (n.d.). PubMed. [Link]

-

Clinical Trial Results Support Uninterrupted Use of Imatinib for Some Gastrointestinal Stromal Tumors. (2024). National Cancer Institute. [Link]

-

Imatinib treatment for gastrointestinal stromal tumour (GIST). (n.d.). PubMed Central. [Link]

-

The role of mutational analysis of KIT and PDGFRA in gastrointestinal stromal tumors in a clinical setting. (n.d.). PubMed Central. [Link]

-

Gastrointestinal stromal tumor (GIST) Genetics - Kit, pdgfra and wild type GIST. (2023). YouTube. [Link]

-

Future Directions of Gastrointestinal Stomal Tumors. (2020). Targeted Oncology. [Link]

-

Lasota, J., & Miettinen, M. (n.d.). Clinical significance of oncogenic KIT and PDGFRA mutations in gastrointestinal stromal tumours. PubMed. [Link]

-

What is the role of Imatinib (Gleevec) in the treatment of Gastrointestinal Stromal Tumors (GIST)? (2025). Dr.Oracle. [Link]

-

Randomized Clinical Trials in Gastrointestinal Stromal Tumors (GIST). (n.d.). PubMed Central. [Link]

-

Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). (n.d.). National Institutes of Health. [Link]

-

PDGFRA and KIT Mutation Status and Its Association With Clinicopathological Properties, Including DOG1. (n.d.). National Institutes of Health. [Link]

-

Imatinib for Gastrointestinal Stromal Cancer. (n.d.). withpower.com. [Link]

-

Final analysis of the randomized trial on imatinib as an adjuvant in localized gastrointestinal stromal tumors (GIST) from the EORTC Soft Tissue and Bone Sarcoma Group (STBSG), the Australasian Gastro-Intestinal Trials Group (AGITG), UNICANCER, French Sarcoma Group (FSG), Italian Sarcoma Group (ISG), and Spanish Group for Research on Sarcomas (GEIS). (2021). PubMed. [Link]

-

Mechanism of action of imatinib. A) Under physiological conditions, ATP... (n.d.). ResearchGate. [Link]

-

Promising Research to Advance Treatment of Gastrointestinal Stromal Tumors. (2023). Targeted Oncology. [Link]

-

Current and emerging strategies for the management of imatinib-refractory advanced gastrointestinal stromal tumors. (n.d.). PubMed Central. [Link]

-

Original Article Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). (2021). American Journal of Cancer Research. [Link]

-

Adjuvant therapy with imatinib in gastrointestinal stromal tumors (GISTs)—review and perspectives. (n.d.). Translational Gastroenterology and Hepatology. [Link]

-

Current status of and future prospects for the treatment of unresectable or metastatic gastrointestinal stromal tumours. (2023). PubMed Central. [Link]

-

Current Treatment Strategies and Future Perspectives for Gastrointestinal Stromal Tumors. (n.d.). Semantic Scholar. [Link]

-

Advances in preclinical therapeutics development using small animal imaging and molecular analyses: the gastrointestinal stromal tumors model. (n.d.). National Institutes of Health. [Link]

-

Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor. (n.d.). AACR Journals. [Link]

-

Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor. (2025). ResearchGate. [Link]

-

Establishment of imatinib-resistant GIST cell lines. (A, B)... (n.d.). ResearchGate. [Link]

-

Fibrinogen‐like protein 2 in gastrointestinal stromal tumour. (2022). PubMed Central. [Link]

-

KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor. (n.d.). PubMed Central. [Link]

-

Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor. (n.d.). PubMed Central. [Link]

Sources

- 1. The role of mutational analysis of KIT and PDGFRA in gastrointestinal stromal tumors in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical significance of oncogenic KIT and PDGFRA mutations in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the treatment of gastrointestinal stromal tumors (GISTs): role of imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KIT and PDGFRA mutations in gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. PDGFRA and KIT Mutation Status and Its Association With Clinicopathological Properties, Including DOG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastrointestinal Stromal Tumor: Current Approaches and Future Directions in the Treatment of Advanced Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current and emerging strategies for the management of imatinib-refractory advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]

- 14. droracle.ai [droracle.ai]

- 15. Adjuvant therapy with imatinib in gastrointestinal stromal tumors (GISTs)—review and perspectives - Laurent - Translational Gastroenterology and Hepatology [tgh.amegroups.org]

- 16. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in preclinical therapeutics development using small animal imaging and molecular analyses: the gastrointestinal stromal tumors model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e-century.us [e-century.us]

- 20. Fibrinogen‐like protein 2 in gastrointestinal stromal tumour - PMC [pmc.ncbi.nlm.nih.gov]

- 21. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of Resistance in Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of resistance to imatinib mesylate in gastrointestinal stromal tumors and activity of the PKC412 inhibitor against imatinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. targetedonc.com [targetedonc.com]

- 27. targetedonc.com [targetedonc.com]

- 28. Current status of and future prospects for the treatment of unresectable or metastatic gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Preclinical Imatinib Assessment: A Technical Guide to Pharmacokinetics and Pharmacodynamics

Abstract

Imatinib, a paradigm of targeted cancer therapy, has revolutionized the treatment of specific malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its success is predicated on the specific inhibition of key tyrosine kinases driving oncogenesis.[2] A comprehensive understanding of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD) is paramount for the development of novel therapeutic strategies, combination therapies, and for overcoming mechanisms of resistance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a framework for the preclinical evaluation of imatinib, grounded in scientific integrity and field-proven insights. We will dissect the core methodologies for characterizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for quantifying its target engagement and anti-proliferative activity in relevant preclinical models.

Foundational Pharmacology of Imatinib

Imatinib's mechanism of action is centered on its ability to selectively inhibit a handful of tyrosine kinases that are critical for the proliferation and survival of certain cancer cells.[1]

-

BCR-ABL: This fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of CML.[2] Imatinib binds to the ATP-binding pocket of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[1]

-

c-KIT: Activating mutations in the c-KIT receptor tyrosine kinase are the primary drivers of GIST.[2] Imatinib effectively inhibits the constitutive signaling from these mutated receptors.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR-α and -β, which can be dysregulated in various solid tumors and hematological malignancies.[2]

The exquisite selectivity of imatinib for these kinases over other cellular kinases is a key determinant of its therapeutic window.

In Vitro Potency: A Quantitative Assessment

The initial characterization of imatinib's activity relies on determining its potency in both cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical parameter.

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| v-Abl | Cell-free kinase assay | 0.6 | [3] |

| c-Kit | Cell-based assay | 0.1 | [3] |

| PDGFR | Cell-free kinase assay | 0.1 | [3] |

| K562 (CML) | Cytotoxicity Assay | ~7.5 (resistant line) | [4] |

| GIST-T1 (GIST) | Cell Growth Inhibition | ~0.5 | [5] |

| NCI-H727 (Carcinoid) | Growth Inhibition | 32.4 | [3] |

| BON-1 (Carcinoid) | Growth Inhibition | 32.8 | [3] |

| MCF 7 (Breast Cancer) | Proliferation Assay | 6 | [6] |

| MDA MB 231 (Breast Cancer) | Proliferation Assay | 6 | [6] |

Table 1: Representative in vitro IC50 values for imatinib against various kinases and cancer cell lines.

Preclinical Pharmacokinetics: Understanding the Journey of Imatinib in Vivo

A thorough understanding of the ADME properties of imatinib in preclinical species is crucial for designing efficacious in vivo studies and for predicting its behavior in humans.

Formulation for Preclinical Oral Administration

For oral gavage studies in rodents, imatinib mesylate's pH-dependent solubility must be considered.

-

Vehicle Selection: Sterile water is a commonly used and effective vehicle for imatinib mesylate, which exhibits higher solubility in acidic conditions (pH < 5.5).[2] For higher concentrations where solubility may be a concern, adjusting the pH of the water to be more acidic can facilitate dissolution.[2]

-

Preparation: On each day of treatment, the required amount of imatinib mesylate should be weighed and dissolved in sterile water to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg).[2] Gentle warming and vortexing can aid in complete dissolution.[2] It is recommended to prepare the formulation fresh daily to ensure stability and consistency.[2]

Interspecies Pharmacokinetic Parameters

The pharmacokinetic profile of imatinib varies across different preclinical species. It is noteworthy that imatinib is cleared more rapidly in mice compared to humans, often necessitating twice-daily dosing to maintain therapeutic concentrations.[7][8]

| Species | Dose (Route) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Mouse (C57BL/6) | 10 mg/kg (PO) | 1.468 | 1.0 | 0.84 | 100 | [9] |

| Mouse (ICR) | 100 mg/kg (PO) | 7.21 ± 0.99 | 2.0 | 2.3 | - | [2] |

| Rat (Wistar) | 120 mg/kg (PO) | 12.0 ± 1.6 | 3.0 | 3.0 | - | [2] |

| Rat (Wistar) | 180 mg/kg (PO) | 17.0 ± 3.4 | 1.0 | 3.0 | - | [8] |

| Prairie Dog | 30 mg/kg (PO) | 1.677 | 3.0 | 2.2 | ~22 | [9] |

| Dog | - | - | - | - | - | [10] |

Table 2: Summary of key pharmacokinetic parameters of imatinib in various preclinical species. Note the significant inter-species variability.

Plasma Protein Binding

Imatinib and its active metabolite, CGP74588, exhibit species-dependent plasma protein binding. In humans, rats, and mice, the unbound fraction is low (2.3–6.5%), while it is higher in monkeys and dogs (7.6–19%).[10] Both compounds show high binding affinity to human α1-acid glycoprotein.[10] This high degree of protein binding can influence the distribution and clearance of the drug.

Metabolism

The primary route of metabolism for imatinib is through the cytochrome P450 system, with CYP3A4 being the major enzyme involved. The main active metabolite is the N-desmethyl derivative (CGP74588).

Preclinical Pharmacodynamics: Assessing Target Engagement and Efficacy

Pharmacodynamic studies are essential to link drug exposure to its biological effect, providing evidence of target engagement and anti-tumor activity.

In Vitro Assessment of Cellular Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the effect of imatinib on cell viability and proliferation.[11][12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of imatinib for a specified duration (e.g., 72 hours).[13] Include a vehicle-only control.

-

MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Incubate the plate with shaking for 15 minutes at 37°C and then measure the absorbance at a wavelength of 492 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Western blotting is a crucial technique to confirm that imatinib is inhibiting the phosphorylation of its intended targets, such as c-KIT.

Experimental Protocol: Western Blot for Phospho-c-KIT Inhibition

-

Cell Lysis: Treat GIST cells (e.g., GIST-T1) with varying concentrations of imatinib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-KIT (p-cKIT).[14] In a separate blot, use an antibody for total c-KIT as a loading control.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Caption: Step-by-step workflow for Western blot analysis of target inhibition.

In Vivo Efficacy Assessment

Xenograft models are the cornerstone for evaluating the in vivo anti-tumor activity of imatinib.

This model involves the implantation of human cancer cells into immunocompromised mice.

Experimental Protocol: GIST Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of GIST cells (e.g., GIST882) into the flank of nude mice.[2]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[2]

-

Treatment Administration: Administer imatinib (e.g., 150 mg/kg, PO, twice daily) or vehicle control (sterile water) via oral gavage.[2]

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[2] Also, monitor the body weight and overall health of the animals.[2]

-

Endpoint and Tissue Collection: The study can be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.[2] At the endpoint, collect plasma for PK analysis and tumor tissue for PD analysis (e.g., Western blot for p-KIT) and histology.[2]

Caption: A typical workflow for an in vivo xenograft efficacy study.

Mechanisms of Resistance and Combination Strategies

Despite the remarkable success of imatinib, both primary and acquired resistance can occur. Preclinical models are invaluable for investigating these resistance mechanisms and for evaluating strategies to overcome them.

Investigating Resistance

-

In Vitro Models: Resistance can be induced in cancer cell lines by continuous exposure to gradually increasing concentrations of imatinib.[4][17] These resistant cell lines can then be characterized to identify the underlying mechanisms, such as mutations in the ABL kinase domain or the upregulation of drug efflux pumps.[4]

-

BCR-ABL Dependent Mechanisms: Point mutations in the ABL kinase domain are a common cause of acquired resistance, as they can either directly impair imatinib binding or stabilize the active conformation of the kinase.

-

BCR-ABL Independent Mechanisms: These can include the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.

Preclinical Evaluation of Combination Therapies

Preclinical studies have explored the combination of imatinib with various other agents to enhance its efficacy and overcome resistance.[18] For instance, combining imatinib with an AKT inhibitor has shown synergistic effects in preclinical GIST models.[19] Similarly, combining imatinib with traditional chemotherapeutic agents like doxorubicin has demonstrated additive effects on cell proliferation inhibition in breast cancer cell lines.[6]

Conclusion

The preclinical evaluation of imatinib's pharmacokinetics and pharmacodynamics is a multi-faceted process that requires a deep understanding of its molecular mechanism of action and the biological systems in which it is being tested. The methodologies outlined in this guide provide a robust framework for researchers to conduct comprehensive preclinical studies. By integrating in vitro and in vivo models, and by meticulously characterizing the PK/PD relationship, the scientific community can continue to build upon the success of imatinib and develop even more effective cancer therapies.

References

-

Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective. (2002). PubMed. [Link]

-

Insights from pre-clinical studies for new combination treatment regimens with the BCR-ABL kinase inhibitor imatinib mesylate (gleevec/glivec) in chronic myelogenous leukemia: A translational perspective. (2002). ResearchGate. [Link]

-

In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia. (2003). National Institutes of Health. [Link]

-

Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. (2018). National Institutes of Health. [Link]

-

Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor. (2017). PubMed. [Link]

-

Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. (2018). Spandidos Publications. [Link]

-

Dynamics of Resistance Development to Imatinib under Increasing Selection Pressure: A Combination of Mathematical Models and In Vitro Data. (2011). National Institutes of Health. [Link]

-

Preclinical evaluation of Imatinib does not support its use as an antiviral drug against SARS-CoV-2. (2021). PubMed Central. [Link]

-

[Establishment of an imatinib resistance cell line K562R and its resistant principia]. (2006). PubMed. [Link]

-

Preclinical evaluation of Imatinib does not support its use as an antiviral drug against SARS-CoV-2. (2021). PubMed. [Link]

-

IC 50 values for imatinib-sensitive and imatinibresistant cell lines... (n.d.). ResearchGate. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Cell cycle analysis after treatment with imatinib. (n.d.). ResearchGate. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Plasma Concentration-time plots of imatinib in (a) C57BL/6 mice, (b)... (n.d.). ResearchGate. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. (2018). PubMed. [Link]

-

Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. (2004). AACR Journals. [Link]

-

In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. (2020). National Institutes of Health. [Link]

-

Oral Targeted Delivery of Imatinib by pH Responsive Copolymer Modulates Liver Fibrosis in the Mice Model. (2023). ResearchGate. [Link]

-

Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells. (2007). PubMed. [Link]

-

Cumulative clinical experience from a decade of use: imatinib as first-line treatment of chronic myeloid leukemia. (2012). National Institutes of Health. [Link]

-

How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

-

Imatinib mesylate efficiently achieves therapeutic intratumor concentrations in vivo but has limited activity in a xenograft model of small cell lung cancer. (2004). PubMed. [Link]

-

In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells. (2010). PubMed Central. [Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview. (2008). National Institutes of Health. [Link]

-

Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies. (2010). ScienceDirect. [Link]

-

Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts. (2009). PubMed. [Link]

-

Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms. (2018). PubMed. [Link]

-

Late treatment with imatinib mesylate ameliorates radiation-induced lung fibrosis in a mouse model. (2009). National Institutes of Health. [Link]

-

Sorafenib combination with imatinib enhances apoptotic and cell cycle arrest effects with no effect on viability and BCR-ABL expression of K-562 cells. (2024). ResearchGate. [Link]

-

Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val 654 Ala. (2005). AACR Journals. [Link]

-

Oral gavage of imatinib mesylate reduces pERK expression in the upper... (n.d.). ResearchGate. [Link]

-

Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva. [Link]

-

Imatinib. (n.d.). Vidium Animal Health. [Link]

-

Western Blotting Handbook and Troubleshooting Guide. (n.d.). Bio-Rad. [Link]

Sources

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [Establishment of an imatinib resistance cell line K562R and its resistant principia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 6. In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. friendsofcancerresearch.org [friendsofcancerresearch.org]

- 9. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. aacrjournals.org [aacrjournals.org]

- 15. scbt.com [scbt.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imatinib Hydrochloride's Role in Inhibiting Platelet-Derived Growth Factor Receptor

Preamble: The Dawn of Targeted Therapy

The advent of imatinib hydrochloride, commercially known as Gleevec®, marked a paradigm shift in oncology, heralding the era of targeted cancer therapies.[1] This pioneering tyrosine kinase inhibitor (TKI) transformed the prognosis for patients with specific malignancies by selectively targeting the molecular drivers of cancer.[1] This guide provides an in-depth technical exploration of imatinib's interaction with one of its key targets: the platelet-derived growth factor receptor (PDGFR). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides field-proven experimental protocols for its characterization, and offers insights into the nuances of its application in a research setting.

Section 1: Molecular Scaffolding and Pharmacological Profile of this compound

Imatinib, a 2-phenylaminopyrimidine derivative, was meticulously engineered to be a potent and selective inhibitor of a handful of tyrosine kinases.[2] Its chemical structure is optimized for high bioavailability and specific binding to the ATP-binding pocket of its target kinases.[2]

Chemical and Physical Properties

Imatinib is used in its mesylate salt form to enhance its solubility and bioavailability.[3]

| Property | Value | Source |

| Molecular Formula | C29H31N7O | |

| Molecular Weight | 493.60 g/mol | [3] |

| CAS Number | 152459-95-5 | |

| Melting Point | 211-213 °C | [3] |

| pKa | pKa1 8.07; pKa2 3.73 | [3] |

Pharmacokinetics

| Parameter | Value | Source |

| Bioavailability | 98% | [3] |

| Time to Peak Plasma Concentration | 2 to 4 hours | [3] |

| Plasma Protein Binding | ~95% | [3] |

| Metabolism | Primarily by CYP3A4 | [3] |

| Elimination Half-Life | Approximately 18 hours | [3] |

Section 2: The Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Axis